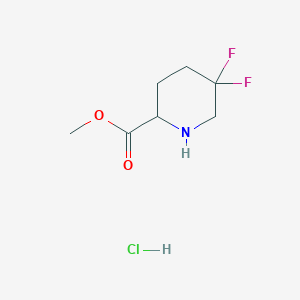![molecular formula C7H4Cl2IN3 B8025623 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8025623.png)
2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
説明
2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H4Cl2IN3 and its molecular weight is 327.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Activity : Pyrrolo[2,3-d]pyrimidines, a category to which 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine belongs, have been studied for their antiviral properties. For example, a study synthesized several derivatives and tested them against human cytomegalovirus and herpes simplex virus, finding only slight activity and cytotoxicity, with some compounds showing slightly more activity against HCMV than acyclovir, but inactive against HSV-1 (Saxena et al., 1988).
Interaction with Other Compounds : A study on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, closely related to pyrrolo[2,3-d]pyrimidines, found that it leads to the formation of derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This interaction opens prospects for the synthesis of potentially biologically active compounds (Zinchenko et al., 2018).
Synthesis of Novel Compounds : Research on synthesizing new compounds from pyrrolo[2,3-d]pyrimidines includes the creation of 2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines. These compounds, when incorporating polar and bulky substituents, showed properties like the tuning of optical properties and fluorescence quantum yield enhancement, indicating potential applications in material science (Bucevičius et al., 2015).
Cancer Research : Certain pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as potential inhibitors of dihydrofolate reductase, with implications in antitumor therapy. The study found that these compounds have selective inhibitory effects on various forms of dihydrofolate reductase, highlighting their potential as antitumor agents (Gangjee et al., 2005).
Palladium-Catalyzed Cross-Coupling Reactions : Research into the synthesis of 4-alkynylpyrrolo[2,3-d]pyrimidines via palladium-catalyzed cross-coupling reactions has been conducted. This has implications for the development of new synthetic methods in organic chemistry (Tumkevičius & Masevičius, 2007).
特性
IUPAC Name |
2,4-dichloro-6-iodo-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2IN3/c1-13-4(10)2-3-5(8)11-7(9)12-6(3)13/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQREJUSPJUIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C(N=C2Cl)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8025554.png)


![tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B8025568.png)
![5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8025569.png)
![2-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8025573.png)
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B8025577.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B8025585.png)
![Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B8025590.png)
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B8025591.png)
![6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8025601.png)
![Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8025609.png)
![Methyl 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8025620.png)
![Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B8025631.png)